(3-(Allyloxy)phenyl)methanol
Overview
Description
“(3-(Allyloxy)phenyl)methanol” is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7,11H,1,6,8H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 164.2 .Scientific Research Applications
Photochemistry of 5-Allyloxy-tetrazoles
A study on the photochemistry of 5-allyloxy-tetrazoles, closely related to (3-(Allyloxy)phenyl)methanol, examined their behavior in various solvents like methanol. The primary photochemical process was the elimination of molecular nitrogen, leading to the formation of 1,3-oxazines. Secondary reactions led to the production of phenyl vinyl-hydrazines, enamines, aniline, and phenyl-isocyanate. Transient absorption, detected by laser flash photolysis, suggests the formation of triplet 1,3-biradicals from the excited 5-allyloxy-tetrazoles (Frija et al., 2008).
Electrosynthesis in Methanol
Anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol provided insights into electrosynthesis. The reaction led to the formation of an α-methoxylated product with good yield. This research points towards the potential electrosynthetic applications of this compound and related compounds (Furuta & Fuchigami, 1998).
Synthesis of 3-Methoxy-1-propanol
Research involving the addition of methanol to allyl alcohol using metal oxide catalysts resulted in the selective formation of 3-methoxy-1-propanol. This finding is relevant for understanding how this compound might behave under similar conditions (Yamakawa et al., 2001).
Impact on Lipid Dynamics
A study on methanol's effect on lipid dynamics in biological and synthetic membranes showed significant impact. This research could be relevant for understanding the solvent effects of compounds like this compound in similar environments (Nguyen et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
For instance, it could potentially undergo ether cleavage, a common reaction for compounds with an ether functional group .
Biochemical Pathways
They are mainly biosynthesized by the shikimic acid pathway in plants, with phenylalanine ammonia lyase being a prime enzyme for the phenylpropanoid biosynthetic pathway .
Result of Action
It’s worth noting that phenolic compounds, in general, have been known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
(3-prop-2-enoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7,11H,1,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFMBOJMKSQRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651112 | |
Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34905-07-2 | |
Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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